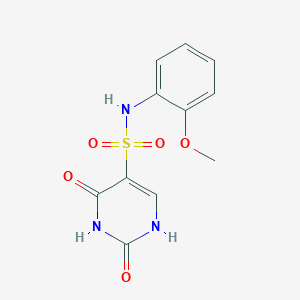

2-hydroxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Description

This compound features a dihydropyrimidine core substituted with a hydroxy group at position 2, a sulfonamide group at position 5, and a 2-methoxyphenyl moiety attached to the sulfonamide nitrogen.

Propriétés

IUPAC Name |

N-(2-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O5S/c1-19-8-5-3-2-4-7(8)14-20(17,18)9-6-12-11(16)13-10(9)15/h2-6,14H,1H3,(H2,12,13,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTSQRRBEVTORO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NS(=O)(=O)C2=CNC(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multistep reactions starting from readily available precursors. One common method involves the condensation of 2-methoxybenzaldehyde with urea in the presence of a base to form the intermediate 2-methoxyphenyl-urea. This intermediate is then subjected to cyclization with sulfonamide derivatives under acidic or basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

2-hydroxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of a hydroxyl derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound has been investigated for its antimicrobial properties , showing effectiveness against various pathogens. Research indicates that derivatives of pyrimidines exhibit significant antibacterial, antifungal, and antiviral activities. For instance, compounds similar to 2-hydroxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide have been reported to inhibit bacterial biofilm formation, which is crucial in treating chronic infections .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. The compound has shown cytotoxic effects against cancer cell lines, including cervical adenocarcinoma. For example, a related compound demonstrated a selectivity index indicating higher efficacy against tumor cells compared to normal cells . This selectivity is vital for minimizing side effects during cancer treatment.

Biological Research Applications

The compound's structure allows it to function as a bioisostere , which can modify the pharmacokinetic properties of existing drugs. This characteristic is particularly useful in drug design, where enhancing potency and selectivity is crucial . The exploration of bioisosteres has led to the development of new therapeutic agents that can effectively target specific biological pathways.

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of various pyrimidine derivatives against resistant strains of bacteria. The results indicated that certain modifications to the pyrimidine structure significantly enhanced activity against Staphylococcus aureus and Escherichia coli .

- Anticancer Research : In a clinical setting, compounds similar to this compound were tested for their ability to induce apoptosis in cancer cells. The findings suggested that these compounds could activate caspase pathways, leading to programmed cell death .

- Antifungal Studies : Another case study focused on the antifungal properties of pyrimidine derivatives against Candida species. The results showed promising antifungal activity, suggesting potential applications in treating fungal infections .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science as well. Its sulfonamide group can enhance solubility and stability in various solvents, making it suitable for applications in coatings and polymers. The incorporation of such compounds into materials can improve their mechanical properties and resistance to environmental factors.

Mécanisme D'action

The mechanism by which 2-hydroxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide exerts its effects involves interaction with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins. In plants, it inhibits photosynthetic electron transport by binding to the D1 protein in photosystem II, thereby disrupting the electron flow and leading to the death of the plant .

Comparaison Avec Des Composés Similaires

Hypothesized Structure-Activity Relationships (SAR)

- Ortho-Substitution : The 2-methoxyphenyl group may enhance interactions with hydrophobic enzyme pockets, as seen in benzamide derivatives .

- Sulfonamide vs. Benzamide : The sulfonamide group’s electron-withdrawing nature could stabilize negative charges, improving binding to positively charged residues in target proteins .

Activité Biologique

The compound 2-hydroxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a sulfonamide derivative with potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 296.30 g/mol

- CAS Number : Not explicitly listed in the results but can be derived from the structural formula.

This compound exhibits multiple mechanisms of action, primarily related to its interactions with biological targets involved in various diseases:

- Carbonic Anhydrase Inhibition : Similar compounds have shown significant inhibitory activity against carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are implicated in tumor progression and metastasis. The inhibition of these enzymes can lead to reduced tumor acidity and impaired cancer cell proliferation .

- Anti-inflammatory Activity : Derivatives of pyrimidine compounds have been documented to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For instance, related compounds demonstrated IC values comparable to celecoxib, a standard anti-inflammatory drug .

- Antiproliferative Effects : Several studies have assessed the antiproliferative activity of related compounds against various cancer cell lines. The inhibition of cell viability was observed at low micromolar concentrations, indicating potential for therapeutic applications in oncology .

Biological Activity Data

Case Studies

- In Vitro Studies on Cancer Cell Lines :

- Inflammation Models :

- Molecular Docking Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.